![molecular formula C14H17NO5 B6598404 4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid CAS No. 37466-27-6](/img/structure/B6598404.png)

4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid

Overview

Description

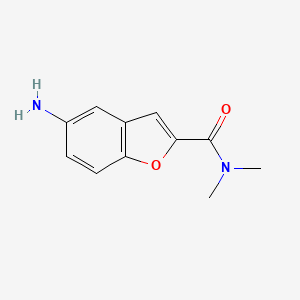

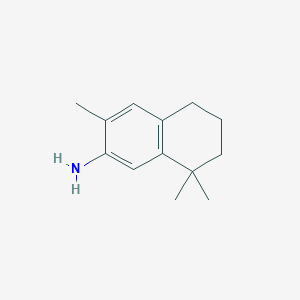

4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid, commonly referred to as 4-PBA, is an organic compound with a wide range of applications in scientific research. It is a carboxylic acid with a phenyl group attached to the carbon atom in the carboxyl group. 4-PBA is an important research tool for scientists as it can be used to study the structure and function of proteins, enzymes, and other molecules.

Scientific Research Applications

4-PBA has a wide range of applications in scientific research. It can be used to study the structure and function of proteins, enzymes, and other molecules. It can also be used to study the effects of environmental stressors on proteins and other molecules. Additionally, 4-PBA has been used in studies of the mechanisms of action of drugs and other therapeutic agents.

Mechanism of Action

4-PBA acts as an inhibitor of cysteine proteases, which are enzymes that catalyze the hydrolysis of proteins. Cysteine proteases are involved in a wide range of physiological processes, including the digestion of proteins, the regulation of the immune system, and the regulation of cell death. 4-PBA binds to the active site of the enzyme and prevents it from catalyzing the hydrolysis of proteins.

Biochemical and Physiological Effects

4-PBA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proteolytic activity of cysteine proteases, which can lead to a decrease in the activity of other enzymes that are dependent on the activity of cysteine proteases. Additionally, 4-PBA can affect the activity of other enzymes, such as kinases and phosphatases, which are involved in the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 4-PBA in laboratory experiments has several advantages. It is a stable compound that is easy to synthesize, store, and handle. It is also relatively inexpensive compared to other compounds used in research. However, 4-PBA can be toxic to cells in high concentrations, so it is important to use it in appropriate concentrations for experiments.

Future Directions

For research involving 4-PBA include the development of new methods for its synthesis, the study of its effects on other enzymes and proteins, and the development of new therapeutic agents based on its mechanism of action. Additionally, further research could be done to investigate the effects of 4-PBA on the immune system and other physiological processes. Finally, research could be done to investigate the potential of 4-PBA as an inhibitor of other enzymes and proteins.

Synthesis Methods

4-PBA can be synthesized by multiple methods. One of the most common methods is the reaction of 2-phenylethylchloroformate with potassium carbonate in aqueous solution. This reaction produces 4-PBA as well as other byproducts such as 2-phenylethyl formate and 2-phenylethyl alcohol. Other methods of synthesis include the reaction of 2-phenylethyl bromide with potassium carbonate, the reaction of 2-phenylethyl chloride with potassium carbonate, and the reaction of 2-phenylethyl iodide with potassium carbonate.

properties

IUPAC Name |

5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-12(7-4-8-13(17)18)15-11(14(19)20)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)(H,17,18)(H,19,20)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGJHSWVMOGUOT-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741409 | |

| Record name | N-(4-Carboxybutanoyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Carboxybutanoyl)-L-phenylalanine | |

CAS RN |

37466-27-6 | |

| Record name | N-(4-Carboxybutanoyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2,N2-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine](/img/structure/B6598344.png)

![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B6598387.png)

![{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B6598435.png)